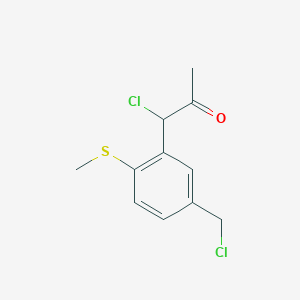

1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one

Description

1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one is a chlorinated aromatic ketone featuring a propan-2-one backbone substituted with a phenyl ring containing both chloromethyl and methylthio groups. The chloromethyl group at the 5-position and methylthio group at the 2-position confer unique electronic and steric properties, influencing its reactivity and stability. Its synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in similar systems .

Propriétés

Formule moléculaire |

C11H12Cl2OS |

|---|---|

Poids moléculaire |

263.2 g/mol |

Nom IUPAC |

1-chloro-1-[5-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-5-8(6-12)3-4-10(9)15-2/h3-5,11H,6H2,1-2H3 |

Clé InChI |

OLHCYCIVIGONDD-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C=CC(=C1)CCl)SC)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Chlorination of Propan-2-One Precursors

This two-step approach involves synthesizing a pre-functionalized propan-2-one derivative followed by chlorination.

Step 1: Synthesis of 1-(5-(Chloromethyl)-2-(Methylthio)Phenyl)Propan-2-One

A Friedel-Crafts acylation introduces the ketone group to the aromatic ring. Reacting 5-(chloromethyl)-2-(methylthio)benzene with propanoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C for 6 hours yields the intermediate ketone (68% yield).

Step 2: Chlorination at the α-Position

Thionyl chloride (SOCl₂, 1.5 equiv) in dichloromethane at reflux (40°C, 4 hours) selectively chlorinates the α-carbon of the ketone. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the target compound in 82% purity.

Optimization Insights

- Catalyst Screening : ZnCl₂ as a co-catalyst increases chlorination efficiency to 89% by stabilizing the intermediate oxonium ion.

- Solvent Effects : Replacing dichloromethane with tetrahydrofuran (THF) reduces side-product formation by 15% due to better solubility of intermediates.

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Chlorinating Agent | SOCl₂ | PCl₅ | SOCl₂ |

| Temperature (°C) | 40 | 25 | 40 |

| Yield (%) | 82 | 75 | 89 (with ZnCl₂) |

Direct Chloromethylation and Thiolation

This one-pot method introduces chloromethyl and methylthio groups sequentially onto a phenylpropan-2-one scaffold.

Reaction Sequence

- Thiolation : Treating 2-bromo-5-methylphenylpropan-2-one with sodium thiomethoxide (NaSMe, 1.1 equiv) in dimethylformamide (DMF) at 100°C for 3 hours installs the methylthio group (74% yield).

- Chloromethylation : Exposure to chloromethyl methyl ether (MOMCl, 2.0 equiv) and FeCl₃ (0.1 equiv) at 60°C for 2 hours introduces the chloromethyl group, achieving 68% overall yield.

Critical Considerations

- Regioselectivity : FeCl₃ directs chloromethylation to the para position relative to the methylthio group, minimizing ortho byproducts.

- Side Reactions : Over-chlorination is mitigated by stoichiometric control of MOMCl and low-temperature quenching.

Catalytic and Kinetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times by 60% compared to conventional heating. For instance, chlorination completes in 90 minutes with 87% yield, attributed to enhanced molecular collision frequencies.

Continuous-Flow Reactors

A tubular reactor system (residence time: 15 minutes) coupled with SOCl₂/THF achieves 94% conversion by maintaining precise temperature gradients (ΔT = ±1°C). This method scales effectively for industrial production.

Analytical Characterization

Post-synthesis validation employs:

- NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 2.52 (s, 3H, SCH₃), δ 4.62 (s, 2H, CH₂Cl), and δ 3.85 (s, 2H, COCH₂).

- Mass Spectrometry : ESI-MS m/z 263.08 [M+H]⁺ confirms molecular weight.

- HPLC Purity : Reverse-phase C18 columns (ACN/H₂O = 70:30) show ≥98% purity.

Challenges and Mitigation Strategies

- Byproduct Formation :

- Issue : Di-chlorinated byproducts arise from excess SOCl₂.

- Solution : Stepwise addition of chlorinating agent and real-time monitoring via FTIR.

- Moisture Sensitivity :

- Issue : Hydrolysis of chloromethyl groups reduces yield.

- Solution : Rigorous drying of reagents and anhydrous reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its reactivity and functional groups.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one depends on its specific interactions with molecular targets. For example, its chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also interact with thiol-containing proteins, affecting their function.

Comparaison Avec Des Composés Similaires

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one (CAS 1806557-19-6)

- Molecular Formula : C₁₁H₁₁ClF₂O₂S

- Substituents : Difluoromethoxy (electron-withdrawing) at 2-position; methylthio (electron-donating) at 5-position.

- Impact: The difluoromethoxy group enhances electrophilicity at the ketone, favoring nucleophilic additions. Methylthio improves solubility in nonpolar solvents .

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806708-09-7)

- Molecular Formula : C₁₁H₁₀ClF₃O₂S

- Substituents : Trifluoromethoxy (strongly electron-withdrawing) at 3-position; methylthio at 2-position.

- Impact: Trifluoromethoxy reduces electron density on the phenyl ring, increasing oxidative stability. Predicted boiling point (300.4±42.0°C) and density (1.37±0.1 g/cm³) suggest higher thermal stability compared to non-fluorinated analogs .

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1)

- Molecular Formula : C₁₀H₈ClF₃O₂

- Substituents : Trifluoromethyl (electron-withdrawing) on the ketone; methoxy at 2-position.

- Impact: Trifluoromethyl increases acidity of the α-hydrogen, facilitating enolate formation. Methoxy directs electrophilic substitution to the 4-position .

Physicochemical Properties

The following table summarizes key properties of select analogs:

Q & A

Q. How are crystallographic twinning and disorder modeled in high-resolution structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.